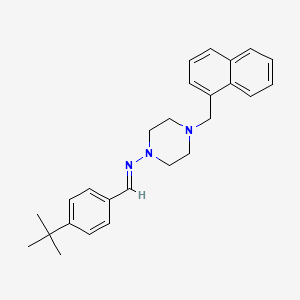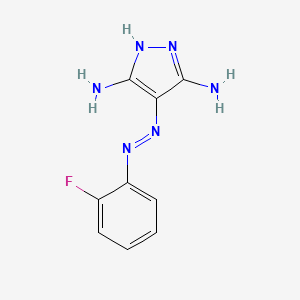![molecular formula C19H25NO4 B5558971 1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-(propoxymethyl)pyrrolidine](/img/structure/B5558971.png)
1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-(propoxymethyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related benzofuran derivatives often involves ring-opening followed by ring closure reactions, employing different starting materials and conditions tailored to achieve the desired compound. For instance, Halim & Ibrahim (2022) detailed the synthesis of a novel compound involving methoxy and methyl substituents on a benzofuran backbone, emphasizing the importance of selecting appropriate reactants and conditions to achieve the desired molecular architecture (Halim & Ibrahim, 2022).
Molecular Structure Analysis
Crystal structure determination and spectral analysis are crucial for understanding the molecular structure of synthesized compounds. Moustafa & Girgis (2007) utilized X-ray crystallography to determine the structure of a related compound, showcasing the importance of such techniques in confirming molecular geometry and substituent positions (Moustafa & Girgis, 2007).
Chemical Reactions and Properties
The chemical behavior of such compounds is influenced by their functional groups and molecular structure. Bali et al. (2006) explored the reactivity of organotellurium ligands, indicating how structural features can affect the formation of metal complexes and subsequent reactivity (Bali et al., 2006).
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystallinity, are essential for practical applications. Bernauer et al. (1993) studied the optically active triamines derived from pyrrolidine, providing insight into the equilibrium behavior in solution and complex formation with metals, which is crucial for understanding the physical behavior of similar compounds (Bernauer et al., 1993).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles or electrophiles, are pivotal for determining a compound's utility in synthesis or as an intermediate. Magro et al. (2010) described the methoxycarbonylation of alkynes catalyzed by palladium complexes, highlighting the influence of molecular structure on the selectivity and efficiency of such reactions (Magro et al., 2010).
Scientific Research Applications
Synthesis and Spectral Analysis
Studies have shown the synthesis and analysis of compounds with benzofuran and pyrrolidine components, highlighting methodologies that could be applied to the synthesis of "1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-(propoxymethyl)pyrrolidine". For instance, the synthesis of novel compounds via ring opening followed by ring closure reactions, using detailed spectral data and computational chemistry for structural establishment, can provide insights into the molecular stability, electronic spectra, and reactivity descriptors of similar compounds (Halim & Ibrahim, 2022).
Catalytic Applications
Research into the methoxycarbonylation of alkynes catalysed by palladium complexes, leading to the formation of unsaturated esters or cascade reactions to α,ω-diesters, showcases the catalytic potential of complexes involving methoxy and methyl groups. This could hint at catalytic applications for the compound by illustrating how palladium complexes can facilitate the formation of structurally complex esters from simpler alkyne substrates (Núñez Magro et al., 2010).
Crystal Structure Determination
The determination of crystal structures of compounds containing methoxy and substituted pyridine components can aid in understanding the structural aspects of "1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-(propoxymethyl)pyrrolidine". Such studies offer a foundation for exploring the molecular configurations, bonding, and potential interactions of similar compounds (Moustafa & Girgis, 2007).
Solvent Selection and Thermodynamic Properties
Investigations into solvent effects on the solubilities of organic compounds, including those with benzofuran elements, can inform solvent selection for reactions involving "1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-(propoxymethyl)pyrrolidine". Such research can lead to optimized reaction conditions and enhanced understanding of the compound's solubility, aiding in its application in various scientific research contexts (Walker et al., 2011).
Future Directions
properties
IUPAC Name |
(6-methoxy-3-methyl-1-benzofuran-2-yl)-[3-(propoxymethyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-4-9-23-12-14-7-8-20(11-14)19(21)18-13(2)16-6-5-15(22-3)10-17(16)24-18/h5-6,10,14H,4,7-9,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOHGADMLIUAQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1CCN(C1)C(=O)C2=C(C3=C(O2)C=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(6-Methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-(propoxymethyl)pyrrolidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR*,6S*)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-[2-(4-methylphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5558891.png)
![2-[(2-fluorobenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5558893.png)




![N-[4-(aminosulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5558940.png)

![4-[(4-methoxyphenoxy)methyl]-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B5558949.png)
![8-(1-benzylprolyl)-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5558958.png)
![5-(4-tert-butylphenyl)-4-{[4-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5558963.png)
![2-[6-(2,4-dimethoxyphenyl)-5-phenyl-5,6-dihydro-3-pyridazinyl]-1H-indene-1,3(2H)-dione](/img/structure/B5558979.png)

